3-(3-Bromo-2,2-dimethylpropyl)oxolane
Overview
Description
3-(3-Bromo-2,2-dimethylpropyl)oxolane is a chemical compound with the molecular formula C8H15BrO. It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)oxolane typically involves the bromination of 2,2-dimethylpropyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxolane.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-dimethylpropyl)oxolane-3-ol, while oxidation with potassium permanganate produces 3-(2,2-dimethylpropyl)oxolane-3-one.
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropyl)oxolane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxolane involves its interaction with molecular targets through its bromine atom and oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2,2-dimethylpropyl)oxolane: Similar in structure but with a chlorine atom instead of bromine.
3-(3-Iodo-2,2-dimethylpropyl)oxolane: Contains an iodine atom instead of bromine.
3-(3-Fluoro-2,2-dimethylpropyl)oxolane: Features a fluorine atom in place of bromine.
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)oxolane is unique due to the specific reactivity of the bromine atom, which can undergo a wider range of substitution reactions compared to its chloro, iodo, and fluoro counterparts. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
Properties
IUPAC Name |
3-(3-bromo-2,2-dimethylpropyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJIBYAXYSXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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